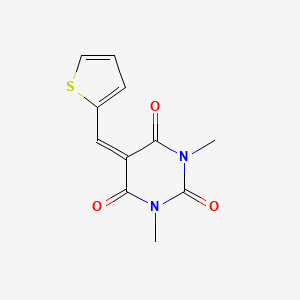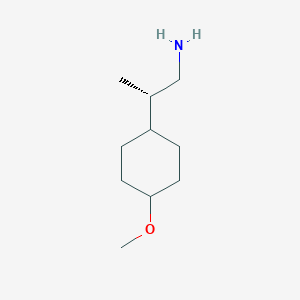![molecular formula C40H36N6O8S2 B2412256 ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate CAS No. 689765-81-9](/img/structure/B2412256.png)
ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes quinazoline, sulfanediyl, and dibenzoate groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate typically involves multiple steps. The initial step often includes the preparation of the quinazoline core, followed by the introduction of sulfanediyl and acetyl groups. The final step involves the esterification of the compound with diethyl dibenzoate under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline groups to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperature, pH, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate involves its interaction with specific molecular targets and pathways. The quinazoline groups may interact with enzymes or receptors, modulating their activity. The sulfanediyl groups can form disulfide bonds, affecting protein function. The overall effect depends on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: A simpler analog with similar ester groups but lacking the quinazoline and sulfanediyl groups.
4,4’-(Oxydi-2,1-ethanediyl)bismorpholine: Contains morpholine groups instead of quinazoline and sulfanediyl groups.
Uniqueness
Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate is unique due to its combination of quinazoline, sulfanediyl, and dibenzoate groups
Properties
IUPAC Name |
ethyl 4-[[2-[3-[2-[2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N6O8S2/c1-3-53-37(51)25-13-17-27(18-14-25)41-33(47)23-55-39-43-31-11-7-5-9-29(31)35(49)45(39)21-22-46-36(50)30-10-6-8-12-32(30)44-40(46)56-24-34(48)42-28-19-15-26(16-20-28)38(52)54-4-2/h5-20H,3-4,21-24H2,1-2H3,(H,41,47)(H,42,48) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVBFOOMBVACJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N6O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2412174.png)
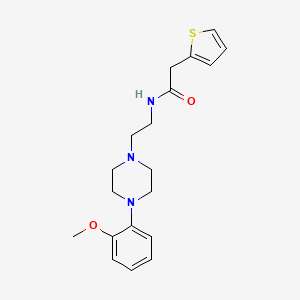

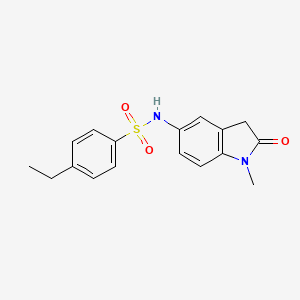
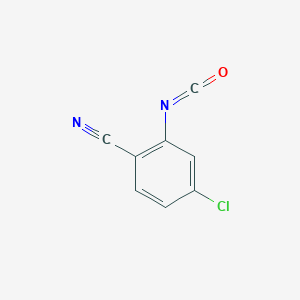
![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)
![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412184.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)
![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

